molecular formula C10H11NO4 B1585769 Ethyl 3-methyl-4-nitrobenzoate CAS No. 30650-90-9

Ethyl 3-methyl-4-nitrobenzoate

Cat. No.: B1585769
CAS No.: 30650-90-9
M. Wt: 209.2 g/mol
InChI Key: OAXJZQMFWBIRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-4-nitrobenzoate is an organic compound with the molecular formula C10H11NO4 It is an ester derivative of benzoic acid, characterized by the presence of a nitro group at the fourth position and a methyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-4-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of ethyl 3-methylbenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-4-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles, such as amines or alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or alcohols in the presence of a base (e.g., sodium hydroxide).

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed:

    Reduction: Ethyl 3-methyl-4-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-methyl-4-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 3-methyl-4-nitrobenzoate finds applications in several scientific research areas:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Analytical Chemistry: The compound can be used as a reference standard or reagent in analytical methods for the detection and quantification of related substances.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4-nitrobenzoate depends on its specific application. In reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group. In substitution reactions, the ester group is attacked by nucleophiles, resulting in the displacement of the ethoxy group. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.

Comparison with Similar Compounds

Ethyl 3-methyl-4-nitrobenzoate can be compared with other nitrobenzoate esters, such as:

    Ethyl 4-nitrobenzoate: Lacks the methyl group at the third position, resulting in different reactivity and properties.

    Mthis compound: Has a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.

    Ethyl 3-nitrobenzoate: Lacks the methyl group, leading to differences in steric and electronic effects.

The presence of both the methyl and nitro groups in this compound imparts unique chemical properties, making it distinct from its analogs.

Properties

IUPAC Name

ethyl 3-methyl-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-15-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXJZQMFWBIRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383865
Record name ethyl 3-methyl-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30650-90-9
Record name ethyl 3-methyl-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-methyl-4-nitrobenzoic acid (1) (362.3 g, 2.0 mol), N,N-dimethylformamide (2000 mL), sodium bicarbonate (200 g, 2.38 mol) and iodoethane (623.9 g, 4.0 mol) was stirred at 70° C. for 18 h. The mixture was allowed to cool to room temperature and poured into water (2000 mL. The resulting solid was collected by filtration, washed with water and dried. The solid was washed further with hexane and dried to provide the title product (382.1 g, 91%) as an off-white solid: mp 51°-52.5° C.; 1H NMR (CDCl3) δ 8.04-7.98 (m, 3H), 4.42 (q, 2H), 2.63 (s, 3H), 1.42 (t, 3H); Mass spectrum (NH3 --CI) m/z 210 (100%, M+H+).
Quantity
362.3 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
623.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methyl-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-methyl-4-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-methyl-4-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-methyl-4-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-methyl-4-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-methyl-4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.